2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPKCMWOOAENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride is a synthetic compound that belongs to the morpholine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to various therapeutic effects. The exact pathways involved can include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for cellular processes.
- Receptor-Mediated Signaling : It may activate or inhibit receptor-mediated pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds in the morpholine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of morpholine can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride | E. coli | 32 µg/mL |
| 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride | Staphylococcus aureus | 16 µg/mL |
These findings suggest a promising application in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride has been explored in various studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (non-small cell lung carcinoma) and NCI-H23.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis |
| NCI-H23 | 12.5 | Cell cycle arrest |
The compound's mechanism appears to involve apoptosis induction and cell cycle disruption, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
Another area of interest is the enzyme inhibition profile of this compound. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, such as α-glucosidase.
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 25.0 |
This inhibition could have implications for managing conditions like type 2 diabetes by slowing carbohydrate absorption.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various morpholine derivatives, including 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride, against plant pathogens. Results indicated a significant reduction in pathogen viability, showcasing its potential as a biopesticide.
- Cancer Cell Line Studies : In a comparative study involving several morpholine derivatives, 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride exhibited superior cytotoxicity against A549 cells compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Physicochemical and Pharmacokinetic Insights
Table 2: Physicochemical Properties
| Property | 2-(3-Chlorophenyl)-5-methylmorpholine HCl | [2-(3-Chlorophenyl)-thiazole]methanamine HCl·H₂O | 3-Fluoro Deschloroketamine HCl |
|---|---|---|---|
| Molecular Weight | ~238.1 (free base) + 36.46 (HCl) | 279.18 (with hydrate) | 257.7 |
| Hydrogen Bond Donors | 2 (amine + HCl) | 3 (amine, HCl, H₂O) | 2 (amine + HCl) |
| Hydrogen Bond Acceptors | 3 (O, N, Cl) | 5 (N, S, O, Cl) | 3 (O, N, F) |
| Rotatable Bonds | 2 (morpholine rigidity) | 4 (thiazole flexibility) | 3 (cyclohexanone) |
| Topological Polar Surface Area (TPSA) | ~25 Ų (morpholine) | 60.2 Ų (thiazole + amine) | ~40 Ų (ketone + amine) |
| Stability | Not reported | Stable at -20°C (≥5 years) | ≥98% purity; stable at -20°C |
Key Observations :
- Halogen Effects : Replacement of chlorine with fluorine (e.g., 3-Fluoro Deschloroketamine) reduces electronegativity and alters metabolic stability .
- Ring Systems : Morpholine (saturated) vs. thiazole (aromatic) impacts lipophilicity and membrane permeability .
- Salt Forms : Hydrochloride salts enhance aqueous solubility, critical for in vitro assays .
Preparation Methods
Benzylation and Cyclization Route
One classical route involves the benzylation of a suitable morpholine precursor with 3-chlorobenzyl chloride followed by ring closure and salt formation.
- Starting Materials: 5-methylmorpholine or its derivatives.
- Reagents: 3-chlorobenzyl chloride, base (e.g., sodium hydride or n-butyllithium), solvents such as tetrahydrofuran (THF).
- Conditions: Low temperature (-40°C to room temperature) for benzylation to avoid side reactions; ring closure under reflux.
- Purification: Work-up involves aqueous extraction, drying, and chromatographic purification.
- Hydrochloride Salt Formation: Treatment with HCl in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt.
This method provides moderate to good yields but requires careful control of moisture and temperature to prevent side reactions and degradation.
Oxidative and Reductive Cyclization
Another approach uses oxidative cleavage and reductive cyclization steps starting from substituted pyridine or aldehyde derivatives:
- Step 1: Synthesis of 3-(3-chlorophenyl)propionaldehyde via Wittig-Horner or related olefination reactions.
- Step 2: Oxidation of intermediates using oxidants like sodium periodate or potassium permanganate.
- Step 3: Reductive amination or cyclization using sodium borohydride or catalytic hydrogenation to form the morpholine ring.
- Step 4: Isolation and purification followed by hydrochloride formation.
This method involves multiple steps with intermediate purifications but allows for better control over stereochemistry and substitution patterns.
Direct Amination and Cyclization Using Catalysts
Recent advances include catalytic methods using palladium or osmium catalysts for selective amination and cyclization:
- Catalysts: Palladium complexes, osmium tetraoxide with co-oxidants.
- Solvents: Dry, aprotic solvents such as dichloromethane, acetone/water mixtures.
- Conditions: Room temperature to mild heating for extended periods (12-24 hours).
- Advantages: High selectivity, fewer side products, and potential for enantioselective synthesis.
- Post-reaction: Acidification and salt formation with hydrochloric acid.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Benzylation & Cyclization | 3-chlorobenzyl chloride, n-BuLi, THF | -40°C to RT, reflux | Straightforward, well-known route | Moisture sensitive, multiple steps | ~70-75 |
| Oxidative & Reductive Cyclization | Sodium periodate, NaBH4, KMnO4 | 0°C to RT, multiple steps | Good stereocontrol, versatile | Multi-step, hazardous oxidants | 60-80 |
| Catalytic Amination & Cyclization | Pd catalysts, OsO4, NaOCl, DMAP | RT to mild heat, 12-24 h | High selectivity, mild conditions | Requires expensive catalysts | 70-90 |
Research Findings and Practical Notes
Safety and Environmental Concerns: Some methods involve hazardous reagents such as sodium cyanide, dimethyl sulfate, or hydrogen peroxide, which pose significant risks and generate toxic waste. Alternative catalytic methods reduce these risks but may require costly catalysts and specialized handling.
Reaction Yields and Purity: Yields vary depending on method and scale, with catalytic methods generally offering higher purity and yield. Chromatographic purification is often necessary to achieve pharmaceutical-grade purity.
Reaction Conditions: Anhydrous and inert atmosphere conditions are critical, especially for organolithium and catalytic reactions, to prevent side reactions and degradation.
Polymorphism and Salt Formation: The hydrochloride salt form is typically obtained by acidification with HCl, which can influence the crystallinity and stability of the final product. Control of polymorphic form is important for pharmaceutical applications.
Q & A
Q. What are the key considerations for synthesizing 2-(3-chlorophenyl)-5-methylmorpholine hydrochloride with high purity?
Synthesis requires precise control of reaction conditions. For example:
- Nucleophilic aromatic substitution : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates. Catalytic bases like K₂CO₃ can enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%), as noted in similar morpholine derivatives .
- Safety : Ensure inert atmospheres (N₂/Ar) during exothermic steps to prevent degradation .
Q. How can researchers validate the structural integrity of this compound?
Combine multiple analytical techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., chlorophenyl and methyl groups) .
- HPLC-MS : Use reverse-phase C18 columns with a 0.1% formic acid/ACN gradient to detect impurities (LOD <0.1%) .
- XRD : Single-crystal diffraction resolves stereochemical ambiguities in morpholine rings .
Q. What are critical safety protocols for handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during HCl gas evolution .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before segregating as hazardous waste .
Q. How does solubility impact experimental design with this compound?
- Solvent selection : The hydrochloride salt is sparingly soluble in water (≈3.8 g/L at 20°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) .
- Bioassays : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation in aqueous buffers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 3-chlorophenyl group in cross-coupling reactions?
- Electronic effects : The electron-withdrawing Cl substituent activates the phenyl ring for Suzuki-Miyaura coupling by lowering the LUMO of the aryl halide .
- Steric hindrance : Ortho-substitution on the morpholine ring may slow Buchwald-Hartwig amination; use bulky ligands (XPhos) to enhance yields .
Q. How can researchers investigate the compound’s bioactivity against neurological targets?
- In vitro assays : Screen for σ-1 receptor binding using radiolabeled [³H]-ligands in cortical neuron membranes (IC₅₀ calculations via nonlinear regression) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
